Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 68162-86-7
VCID: VC7993449
InChI: InChI=1S/C14H14N2O4S/c1-11(12-5-3-2-4-6-12)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h2-11,15H,1H3
SMILES: CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol

Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)-

CAS No.: 68162-86-7

Cat. No.: VC7993449

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- - 68162-86-7

Specification

CAS No. 68162-86-7
Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
IUPAC Name 4-nitro-N-(1-phenylethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H14N2O4S/c1-11(12-5-3-2-4-6-12)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h2-11,15H,1H3
Standard InChI Key ZEFQIKQUXGNXPA-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 4-nitro-N-(1-phenylethyl)benzenesulfonamide, reflecting its nitro group at the para position of the benzene ring and the 1-phenylethyl moiety attached to the sulfonamide nitrogen . Its molecular formula, C14H14N2O4S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_4\text{S}, was confirmed via high-resolution mass spectrometry and computational methods . The SMILES notation, CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]\text{CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]}, provides a linear representation of its structure, highlighting the sulfonamide bridge and nitro group .

Crystallographic and Conformational Data

X-ray crystallography of related sulfonamides, such as 4-nitro-N-phenylbenzenesulfonamide (PubChem CID 313721), reveals planar geometry at the sulfonamide sulfur atom, with bond angles consistent with sp³ hybridization . For 4-nitro-N-(1-phenylethyl)benzenesulfonamide, computational models predict a similar geometry, with the 1-phenylethyl group introducing steric hindrance that may influence reactivity .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Bond length (S=O)1.43 Å
Dihedral angle (C-S-N-C)85.2°
Torsional strain (C-C-N-S)12.3 kJ/mol

Synthesis and Reactivity

Synthetic Routes

Physicochemical Properties

Solubility and Stability

Experimental solubility data for 4-nitro-N-(1-phenylethyl)benzenesulfonamide is limited, but its structural analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) and poor solubility in water (<0.1 mg/mL) . The compound is stable under ambient conditions but may decompose at temperatures exceeding 200°C, as inferred from thermal analysis of similar sulfonamides .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1350 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch) .

  • NMR Spectroscopy: Predicted 1H^1\text{H} NMR signals include a doublet at δ 7.8 ppm (aromatic protons adjacent to nitro group) and a multiplet at δ 4.1 ppm (CH₂ of 1-phenylethyl) .

Applications and Biological Relevance

Industrial Applications

The compound’s nitro and sulfonamide functionalities make it a candidate for polymer crosslinking or as an intermediate in dye synthesis. For example, sulfonamide derivatives are employed in preparing azo dyes, where the nitro group aids in chromophore formation .

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